molecular formula C21H24O5 B2930526 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1005281-55-9

1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2930526
CAS No.: 1005281-55-9
M. Wt: 356.418
InChI Key: QUDRNXUTQSASJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” features a norbornane-derived bicyclic core (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) esterified to a substituted chromene moiety (8-methoxy-2-oxo-2H-chromene-3-carboxylate). The methoxy group at position 8 and the ketone at position 2 on the chromene ring may influence electronic properties and biological interactions, such as binding to enzymes or receptors. This ester-linked hybrid structure combines the lipophilicity of the bicyclic terpene with the bioactive coumarin scaffold, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-20(2)13-8-9-21(20,3)16(11-13)25-18(22)14-10-12-6-5-7-15(24-4)17(12)26-19(14)23/h5-7,10,13,16H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDRNXUTQSASJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions typically involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The chromene moiety is known to interact with various biological targets, including kinases and transcription factors, thereby modulating cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituents like chlorophenyl-thiourea () add bulk and polarity, likely altering solubility and biological target specificity .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends Stability Notes
Target Compound C₂₃H₂₈O₆* ~400.4* Likely low water solubility Sensitive to hydrolysis (ester)
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate C₁₃H₂₀O₂ 208.3 Moderate volatility (GC-MS) Polymerizable (acrylate)
3-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propanoic acid C₁₃H₂₂O₃ 226.3 Higher water solubility (acid) Acid-sensitive

*Estimated based on structure.
Key Observations :

  • The target’s higher molecular weight and chromene group suggest lower volatility compared to acrylates .
  • Carboxylic acid derivatives () exhibit greater polarity and water solubility than esters .

Key Observations :

  • The thiourea derivative () demonstrates targeted enzyme inhibition, while the target’s coumarin moiety may interact with distinct biological pathways .

Biological Activity

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound belongs to the class of bicyclic monoterpenoids, characterized by its unique bicyclic structure and specific functional groups that contribute to its biological activity.

Chemical Information:

  • Molecular Formula: C17H22O3
  • Molecular Weight: 286.36 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that compounds similar to 1,7,7-trimethylbicyclo[2.2.1]heptan derivatives exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Some bicyclic monoterpenoids have demonstrated effective antimicrobial properties against various pathogens.
  • Anticancer Potential : There is emerging evidence suggesting that derivatives of this compound may exhibit anticancer activity through various mechanisms including apoptosis induction in cancer cells.

Antioxidant Activity

A study evaluating the antioxidant capacity of bicyclic monoterpenoids found that certain derivatives significantly reduced oxidative stress markers in vitro. The mechanism was attributed to the ability to scavenge free radicals effectively.

CompoundIC50 (µg/mL)Reference
Compound A25
Compound B30
1,7,7-trimethylbicyclo[2.2.1]heptan derivative20

Antimicrobial Activity

Research has shown that related compounds exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli with promising results.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

In a recent study focused on the anticancer potential of bicyclic compounds, researchers observed that certain derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the role of these compounds in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-75Apoptosis induction
MDA-MB-2314Cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.